molecular formula C13H17N3O3S2 B2684844 N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide CAS No. 714209-88-8

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide

Cat. No. B2684844
CAS RN: 714209-88-8
M. Wt: 327.42
InChI Key: FMPFZKLEPMVDPB-UHFFFAOYSA-N
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Description

“N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide” is a compound that has been synthesized and studied for its potential inhibitory effect on carbonic anhydrases (CAs) of different origins . Carbonic anhydrases are a class of enzymes that catalyze the interconversion between CO2 and water to bicarbonate and a proton , a fundamental reaction that contributes to several important pathophysiological processes .


Synthesis Analysis

The compound was synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . This process resulted in a library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides .


Chemical Reactions Analysis

The synthesized compounds were tested for their potential inhibitory effect on three α-class cytosolic human (h) carbonic anhydrases (CAs) (EC 4.2.1.1); that is, hCA I, hCA II, and hCA VII and three bacterial β-CAs from Mycobacterium tuberculosis (MtCA1-MtCA3) .

Mechanism of Action

properties

IUPAC Name

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c14-21(18,19)11-7-5-10(6-8-11)15-13(20)16-12(17)9-3-1-2-4-9/h5-9H,1-4H2,(H2,14,18,19)(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPFZKLEPMVDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49815885
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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